molecular formula C9H10N2O2S B11891876 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11891876
M. Wt: 210.26 g/mol
InChI Key: JWHQYTBVXQYXKC-UHFFFAOYSA-N
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Description

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization with an appropriate aldehyde . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.

Scientific Research Applications

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these enzymes and inhibit their activity can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the hydroxyl functionality, allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

6-ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H10N2O2S/c1-3-6-4-7-8(14-6)10-5(2)11(13)9(7)12/h4,13H,3H2,1-2H3

InChI Key

JWHQYTBVXQYXKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)O)C

Origin of Product

United States

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